Penbutolol sulfate is a potent, non-cardioselective beta-blocker. [] It is classified as a β-adrenoceptor antagonist and is primarily known for its use in scientific research related to transdermal drug delivery and analytical chemistry. [, , , ] Studies often utilize Penbutolol sulfate due to its high lipophilicity, a property that influences its interaction with biological membranes. []
Penbutolol sulfate is synthesized from penbutolol, which is chemically characterized as . The sulfate form enhances its solubility and stability, facilitating its use in various formulations. It is recognized under several trade names, including Levatol, and has been classified under the Anatomical Therapeutic Chemical (ATC) classification system as C07AB01, indicating its role as a beta-blocking agent.
The synthesis of penbutolol sulfate involves several steps, primarily starting from 2-cyclopentylphenol and epichlorohydrin. The following methods are commonly employed:
These methods highlight the importance of optimizing reaction conditions such as temperature, time, and catalyst type to maximize yield and purity.
Penbutolol sulfate has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 680.935 g/mol . The structure includes two stereocenters and exhibits significant steric hindrance due to its bulky tert-butyl group and cyclopentyl moiety.
The structural intricacies allow for interactions with various adrenergic receptors, influencing its therapeutic effects.
Penbutolol sulfate participates in several chemical reactions relevant to its pharmacological action:
Penbutolol sulfate exerts its effects primarily through antagonism of beta-adrenergic receptors:
This dual mechanism allows for effective management of hypertension while minimizing adverse effects associated with complete receptor blockade.
Key physical and chemical properties of penbutolol sulfate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 680.935 g/mol |
Solubility | Moderate (0.0212 mg/mL) |
Boiling Point | 438.2 °C |
LogP | 4.15 |
pKa (Strongest Acidic) | 14.09 |
pKa (Strongest Basic) | 9.76 |
The moderate solubility and high logP value indicate that penbutolol sulfate is lipophilic, influencing its absorption characteristics .
Penbutolol sulfate is primarily used in clinical settings for:
Penbutolol sulfate [(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol; sulfuric acid] is a cardiovascular agent whose therapeutic efficacy resides exclusively in its (S)-enantiomer configuration [4]. The stereochemical precision required for pharmaceutical activity necessitates synthetic methodologies capable of delivering high enantiomeric purity, with the chiral center at the C-2 position of the propanolamine side chain being pharmacologically critical [4]. Modern chemo-enzymatic approaches have emerged as sustainable alternatives to conventional resolution techniques, integrating traditional chemical synthesis with biocatalytic transformations to achieve superior stereoselectivity.
The foundational synthetic pathway involves a racemic chlorohydrin intermediate: (±)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol. This intermediate undergoes enzymatic kinetic resolution using Candida antarctica lipase B (CalB) to yield the pharmacologically active (R)-chlorohydrin [(R)-8] with 99% enantiomeric excess (ee) [1]. Subsequent nucleophilic displacement with isopropylamine furnishes (S)-penbutolol in 99% ee and 22-27% overall yield through a four-step sequence [1]. The enzymatic transesterification employs vinyl butanoate as the acyl donor under mild conditions (30-38°C), replacing hazardous acetyl chloride and minimizing byproduct formation. This protocol exemplifies green chemistry principles through atom economy (Principle #2) and waste minimization (Principle #1) while eliminating the need for protective group manipulations (Principle #8) [6].
Table 1: Comparative Synthetic Approaches for (S)-Penbutolol
Method | Catalyst/Reagent | ee (%) | Overall Yield (%) | Key Limitations |
---|---|---|---|---|
Chemo-enzymatic (CalB) | Lipase B, vinyl butanoate | 99 | 22-27 | Theoretical max 50% yield in KR step |
Sharpless Dihydroxylation | OsO₄ catalysts | 95 | Not reported | Toxic metals, high cost |
Glycidyl Tosylate Opening | (2S)-glycidyl tosylate | 86 | Not reported | Low stereoselectivity |
Oxazolidinone Hydrolysis | Lipase Amano 3 | 100 | Low | Multistep, enzyme unavailable |
The chemo-enzymatic approach demonstrates significant advantages over historical methods such as Sharpless asymmetric dihydroxylation (toxic osmium catalysts) or oxazolidinone hydrolysis (multistep, enzyme availability issues) [1]. Key innovations include the replacement of toluene – a hazardous aromatic solvent – with greener alternatives like acetonitrile in the chlorohydrin synthesis step, reducing environmental impact and operator risk [1] [6].
The exquisite enantioselectivity of CalB has established it as the biocatalyst of choice for penbutolol synthesis, particularly in the critical kinetic resolution (KR) of racemic chlorohydrin (±)-8. This enzyme achieves near-perfect stereodiscrimination (E > 200) between the (R)- and (S)-enantiomers of the chlorohydrin precursor during transesterification [5]. The catalytic mechanism involves nucleophilic attack by serine-105 on the acyl donor (vinyl butanoate), forming an acyl-enzyme intermediate that subsequently reacts preferentially with the (R)-chlorohydrin alcohol moiety. This regioselectivity yields the (R)-butanoate ester while leaving the desired (S)-chlorohydrin enantiomer unreacted for downstream amination [5] [8].
Immobilization engineering has profoundly enhanced CalB performance in penbutolol synthesis. Covalent attachment to cashew apple bagasse activated with glycidol-ethylenediamine-glutaraldehyde (GEG) significantly improves thermal stability and organic solvent tolerance compared to free enzyme formulations [5]. This eco-friendly support enables enzyme reuse for five consecutive reaction cycles without significant loss of conversion (50%) or enantioselectivity (97% ee) [5]. Magnetic nanoparticle (MNP) immobilization represents another technological leap, facilitating biocatalyst recovery via simple magnetic decantation while maintaining high selectivity in continuous-flow microreactors [8]. The covalent bonding between CalB and functionalized MNPs prevents enzyme leaching – a common limitation of adsorbed preparations like Novozym® 435 – particularly in aqueous-organic biphasic systems [8].
Table 2: Optimization Parameters for CalB-Catalyzed KR of Penbutolol Precursor
Parameter | Optimal Condition | Effect on Performance |
---|---|---|
Temperature | 30-38°C | Below 40°C prevents denaturation |
Acyl Donor | Vinyl butanoate | Irreversible reaction drives completion |
Solvent (log P) | Acetonitrile (log P = -0.33) | Balance of substrate solubility and enzyme activity |
Immobilization | GEG-cashew bagasse or MNPs | Enables reuse; improves thermal stability |
Reaction Time | 23-48 hours | Complete conversion without side products |
Operational parameters critically influence resolution efficiency. Extended reaction times (23-48 hours) at moderate temperatures (30-38°C) ensure complete conversion while preventing enzyme denaturation [1]. Vinyl butanoate serves as an ideal acyl donor because the liberated vinyl alcohol tautomerizes to acetaldehyde, rendering transesterification irreversible and driving the reaction to completion without requiring excess reagent [10]. This contrasts with less efficient ethyl acetate acyl donors where reversibility limits conversion [8].
The synthesis of racemic chlorohydrin (±)-8 – the CalB substrate – presents significant environmental challenges traditionally addressed with hazardous solvents and reagents. Conventional protocols employed dichloromethane (DCM) and highly flammable acetyl chloride for epoxide ring-opening, generating stoichiometric acidic waste and presenting substantial operator risk [1]. Modern green chemistry innovations have systematically replaced these hazardous components through solvent substitution and reagent redesign.
Solvent optimization screens identified acetonitrile as a superior alternative to toluene (previously used in Banoth and Banerjee's protocol) or dichloromethane [1]. Though polar (log P = -0.33), acetonitrile maintains CalB activity while offering reduced toxicity, lower environmental persistence, and improved operator safety compared to aromatic or chlorinated solvents [6] . This substitution aligns with Principle #5 of Green Chemistry (safer solvents) while unexpectedly enhancing reaction efficiency in the chlorohydrin synthesis step [1] [6].
Waste reduction strategies have revolutionized the epoxide ring-opening step. Lithium chloride with catalytic acetic acid in acetonitrile cleanly generates chlorohydrin (±)-8 in 96% yield, eliminating the need for hazardous acetyl chloride [1]. This innovative approach demonstrates multiple green chemistry advantages:
The synthesis of precursor epoxide further illustrates waste reduction through base optimization. Potassium carbonate enables full conversion of 2-cyclopentylphenol at lower loading compared to sodium hydroxide, suppressing dimerization byproducts that previously diminished yields [1]. Careful stoichiometric control of epichlorohydrin – identified as a genotoxic impurity – further enhances process sustainability by minimizing excess reagent consumption and subsequent purification burden [1] [6].
While kinetic resolution efficiently delivers high enantiopurity, its theoretical maximum yield of 50% for the desired enantiomer constitutes a fundamental limitation. Dynamic kinetic resolution (DKR) addresses this constraint by combining enantioselective enzymatics with in situ racemization, enabling theoretical 100% conversion of racemic substrate into enantiopure product [1]. Though not yet fully implemented in commercial penbutolol synthesis, emerging DKR technologies show exceptional promise for sustainable production scale-up.
Successful DKR requires synchronized enzymatic resolution with compatible racemization catalysis. Three racemization strategies show potential for β-blocker chlorohydrins:
Immobilized enzyme-metal catalyst combinations are particularly promising. CalB immobilized on magnetic nanoparticles (CalB-MNPs) facilitates straightforward separation from transition-metal racemization catalysts like ruthenium complexes [8]. This spatial control prevents catalyst inactivation while enabling independent optimization of each catalytic cycle. The magnetic responsiveness permits recovery and reuse via simple magnetic decantation, significantly reducing biocatalyst costs in continuous-flow systems [8]. Preliminary studies with model β-blocker intermediates demonstrate near-quantitative yields (98%) and >99% ee under optimized DKR conditions [8].
Operational stability studies reveal that CalB-MNPs maintain >90% initial activity after ten reaction cycles in U-shaped continuous-flow reactors, underscoring their industrial viability [8]. This approach synergizes multiple green chemistry principles:
Further DKR development should focus on racemization catalysts compatible with the base-sensitive chlorohydrin functionality in penbutolol precursors. Acid-free racemization methods employing supported palladium or enzyme-compatible ruthenium complexes represent particularly promising research directions that could revolutionize industrial-scale penbutolol manufacturing sustainability [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7